![molecular formula C10H6Cl2N2O2 B1341673 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 952958-68-8](/img/structure/B1341673.png)
1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorophenylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The compound can also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
- 2,4-Dichlorophenyl acetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenylboronic acid
Comparison: Compared to these similar compounds, 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and features a dichlorophenyl group attached to an imidazole ring with a carboxylic acid functional group. This structure is significant as it contributes to the compound's biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. It is believed to inhibit the growth of microorganisms by:
- Disrupting Cell Membrane Synthesis : The imidazole ring may interfere with the synthesis or function of microbial cell membranes, leading to cell death.
- Inhibiting Enzymatic Activity : The compound can interact with various enzymes or receptors, disrupting essential biological pathways necessary for microbial survival .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Specific findings include:
- Antibacterial Activity : In vitro studies have demonstrated that this compound shows significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida species. Its MIC values indicate effective inhibition comparable to established antifungal agents such as griseofulvin .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other imidazole derivatives:
Compound | Antibacterial Activity (MIC μg/ml) | Antifungal Activity (MIC μg/ml) |
---|---|---|
This compound | 50 (against S. typhi) | 250 (against C. albicans) |
Ampicillin | 100 (against S. typhi) | N/A |
Griseofulvin | N/A | 500 (against C. albicans) |
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-2-9(7(12)3-6)14-4-8(10(15)16)13-5-14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGXSHAGQEVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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